AR 231453

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

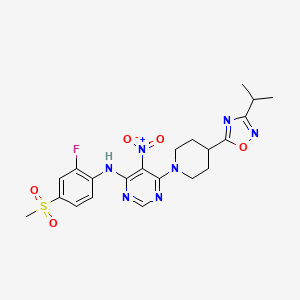

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBKNTVAKIFYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223614 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733750-99-7 | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-231453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-231453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR 231453 GPR119 agonist mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of AR231453, a GPR119 Agonist

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] AR231453 is a potent, selective, and orally available synthetic agonist for GPR119.[3] Its activation of GPR119 initiates a cascade of signaling events that lead to enhanced glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4] This guide provides a detailed technical overview of the mechanism of action of AR231453, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

AR231453 exerts its therapeutic effects by binding to and activating GPR119, a Class A G protein-coupled receptor that couples primarily to the stimulatory G protein, Gαs. The binding of AR231453 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation leads to the dissociation of the Gαs subunit from the βγ dimer, allowing Gαs to bind to and activate adenylyl cyclase.

Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels. This elevation in cAMP is the central intracellular signal mediating the downstream effects of AR231453. Cryo-electron microscopy studies of the AR231453-GPR119-Gs complex have provided structural insights into this activation mechanism, revealing a specific binding pocket within the transmembrane domains of the receptor.

The physiological consequences of GPR119 activation by AR231453 are tissue-specific:

-

In Pancreatic β-Cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This action is glucose-dependent, meaning that AR231453 enhances insulin release primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. The compound has also been shown to stimulate β-cell replication, which could help preserve β-cell mass.

-

In Intestinal L-Cells: The rise in cAMP stimulates the secretion of incretin hormones, most notably GLP-1 and GIP. These hormones, in turn, act on pancreatic β-cells to further enhance GSIS and also exert other beneficial metabolic effects, such as slowing gastric emptying and promoting satiety. Unlike its effect on insulin secretion, AR231453-mediated GLP-1 release appears to be largely glucose-independent.

Signaling Pathway Diagram

Quantitative Data

The potency and efficacy of AR231453 have been quantified across various in vitro assays.

| Parameter | Assay Type | Cell Line / System | EC₅₀ Value | Reference |

| cAMP Accumulation | Membrane Assay | GLUTag-Fla cells | 4.3 nM | |

| HTRF Assay | CHO cells (hGPR119) | 4.7 nM | ||

| Insulin Release | Insulin Secretion | HIT-T15 cells | 3.5 nM | |

| Insulin Secretion | Min6 cells | 0.5 nM | ||

| GLP-1 Secretion | GLP-1 Release | GLUTag cells | 56 nM | |

| Gene Expression | Luciferase Reporter | HEK293 cells (hGPR119) | 1.05 nM |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize AR231453.

cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cAMP following receptor activation.

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM) and seeded into 384-well plates.

-

Assay Procedure:

-

Cells are suspended in an assay buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Varying concentrations of AR231453 (or control compounds) dissolved in DMSO are added to the wells.

-

The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.

-

Following incubation, cells are lysed, and HTRF (Homogeneous Time-Resolved FRET) reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.

-

After a final incubation period (e.g., 60 minutes at room temperature), the time-resolved FRET signal is measured using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis: EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

GLP-1 Secretion Assay

This assay measures the amount of GLP-1 released from enteroendocrine L-cells.

-

Cell Culture: The mouse GLUTag enteroendocrine L-cell line is commonly used. Cells are cultured and seeded into multi-well plates. More advanced models using primary human ileal organoids have also been developed.

-

Assay Procedure:

-

Prior to the experiment, cells are washed and pre-incubated in a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) with a low glucose concentration.

-

The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of AR231453, with or without a fixed glucose concentration (e.g., 10 mM).

-

Cells are incubated for a defined period (e.g., 2 hours).

-

After incubation, the supernatant is collected. A dipeptidyl peptidase-4 (DPP-4) inhibitor is often added to prevent GLP-1 degradation.

-

-

Data Analysis: The concentration of active GLP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Results are typically expressed as a fold change over the basal (vehicle-treated) condition.

Conclusion

AR231453 is a well-characterized GPR119 agonist that operates through a Gαs-cAMP-mediated signaling pathway. Its mechanism of action is dual, promoting glucose-dependent insulin release from pancreatic β-cells and stimulating incretin (GLP-1, GIP) secretion from intestinal L-cells. This combined action leads to improved glycemic control in preclinical models. The detailed understanding of its molecular pharmacology, supported by robust quantitative data and established experimental protocols, provides a solid foundation for researchers and drug development professionals exploring the therapeutic potential of targeting the GPR119 receptor.

References

AR 231453: A Technical Overview of a Potent GPR119 Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AR 231453 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its discovery marked a significant advancement in the field, providing a valuable tool for investigating the therapeutic potential of GPR119 activation. This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound, including detailed experimental protocols and a summary of its biological activity.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2-fluoro-4-methanesulfonylphenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-amine, is a small molecule with a molecular formula of C21H24FN7O5S and a molecular weight of 505.53 g/mol .[1] Its chemical structure is characterized by a central nitropyrimidine core linked to a fluorinated methanesulfonylphenyl group and a piperidine ring bearing an isopropyl-oxadiazole moiety.

| Property | Value | Reference |

| IUPAC Name | N-(2-fluoro-4-methanesulfonylphenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-amine | [1] |

| CAS Number | 733750-99-7 | [1][2] |

| Molecular Formula | C21H24FN7O5S | [2] |

| Molecular Weight | 505.53 g/mol | |

| Canonical SMILES | CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3--INVALID-LINK--[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F |

Discovery

This compound was identified as the first sub-nanomolar agonist of GPR119. It demonstrated high selectivity for GPR119 when screened against a panel of 76 other receptors and enzymes. Further studies showed no activity at 140 other known and orphan GPCRs in melanophore dispersion assays, highlighting its specificity.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the GPR119 receptor, which is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. GPR119 is coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP in pancreatic β-cells enhances glucose-dependent insulin secretion. In intestinal L-cells, the increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion and promotes glycemic control.

Biological Activity and Quantitative Data

This compound exhibits potent agonist activity at the GPR119 receptor across various in vitro assay formats. It has been shown to stimulate cAMP production and subsequent physiological responses in both recombinant and endogenous cell systems.

| Assay Type | Cell Line | Species | Potency (EC50) | Reference |

| GPR119 Agonist Activity | - | - | 0.68 nM | |

| cAMP Production | HIT-T15 | Hamster | 4.7 nM | |

| Luciferase Reporter Gene | HEK293-hGPR119 | Human | 1.05 ± 0.11 nM | |

| Calcium Influx | GLUTag | Mouse | 0.11 µM |

In vivo, this compound has demonstrated efficacy in rodent models of glucose control. Oral administration of this compound was shown to improve glucose tolerance in wild-type mice, an effect that was absent in GPR119-deficient mice, confirming its on-target mechanism of action. A dose of 20 mg/kg was effective in enhancing glucose-dependent insulin release and improving oral glucose tolerance in C57/bl6J mice.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is a representative method for determining the potency of this compound in stimulating cAMP production in a cell-based assay.

-

Cell Culture: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer (e.g., DMEM containing 1 mM 3-isobutyl-1-methylxanthine, IBMX, a phosphodiesterase inhibitor).

-

Compound Addition: Serial dilutions of this compound are prepared in the assay buffer.

-

Incubation: The cell suspension is added to a 384-well plate, followed by the addition of the this compound dilutions. The plate is incubated for 30 minutes at 37°C.

-

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF signal is read on a compatible plate reader.

-

Data Analysis: The data are normalized to a vehicle control and plotted against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a typical procedure to evaluate the effect of this compound on glucose tolerance in mice.

-

Animal Model: Male C57BL/6J mice are used.

-

Acclimation and Fasting: Animals are acclimated to the experimental conditions and then fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 80% polyethylene glycol 400, 10% Tween 80, and 10% ethanol) and administered orally by gavage at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.

-

Glucose Challenge: Thirty minutes after compound administration, a baseline blood sample is collected from the tail vein. Subsequently, an oral glucose bolus (e.g., 1.5 g/kg body weight) is administered.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.

-

Data Analysis: Blood glucose concentrations are plotted against time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) for the glucose excursion is calculated to assess the improvement in glucose tolerance.

Conclusion

This compound is a foundational tool compound for the study of GPR119. Its high potency and selectivity have enabled detailed investigations into the physiological roles of this receptor and have spurred the development of other GPR119 agonists for the treatment of type 2 diabetes and other metabolic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery.

References

An In-depth Technical Guide on AR231453 and the GLP-1 Release Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR231453 is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a compelling therapeutic target for type 2 diabetes.[4][5] Activation of GPR119 by agonists like AR231453 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with crucial roles in glucose homeostasis. This technical guide provides a comprehensive overview of AR231453, its mechanism of action on the GLP-1 release pathway, and detailed experimental protocols for its characterization. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Introduction to AR231453 and GPR119

AR231453 is a small molecule agonist of GPR119, a class A G protein-coupled receptor. GPR119 activation is coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is the primary mechanism through which GPR119 agonists exert their effects on insulin and incretin secretion. Notably, AR231453 has demonstrated high selectivity for GPR119, with no significant activity at over 230 other GPCRs. The therapeutic potential of AR231453 and other GPR119 agonists lies in their ability to enhance glucose-dependent insulin release and promote the secretion of incretin hormones, namely GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).

The GPR119-Mediated GLP-1 Release Pathway

The activation of GPR119 in intestinal L-cells by AR231453 initiates a signaling cascade that culminates in the release of GLP-1. This pathway is a key focus for the development of new anti-diabetic therapies.

Signaling Pathway Diagram

Caption: GPR119 signaling pathway for GLP-1 release.

Quantitative Data on AR231453 Activity

The following tables summarize the quantitative data for AR231453's effect on cAMP accumulation and GLP-1 release from various preclinical studies.

Table 1: In Vitro Potency of AR231453

| Cell Line/Tissue | Parameter | EC50 | Glucose Condition | Reference |

| HIT-T15 | cAMP Accumulation | 4.7 nM | Not Specified | |

| HIT-T15 | Insulin Release | 3.5 nM | Not Specified | |

| GLUTag | GLP-1 Release | 56 nM | 15 mM | |

| GLUTag | GLP-1 Release | 78 nM | 0 mM | |

| GLUTag | GLP-1 Release | 17 nM | 10 mM |

Table 2: In Vivo Effects of AR231453 on Plasma GLP-1

| Animal Model | AR231453 Dose | Route | Effect on Plasma GLP-1 | Reference |

| C57BL/6 Mice | 10 mg/kg | Oral | Significantly increased | |

| C57BL/6 Mice | 10 mg/kg | Oral | Enhanced glucose-stimulated GLP-1 release |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of AR231453.

In Vitro GLP-1 Secretion Assay (from GLUTag cells)

This protocol is adapted from studies investigating GPR119 agonist-stimulated GLP-1 release.

-

Cell Culture: GLUTag cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and cultured for 48 hours.

-

Washing and Pre-incubation: The culture medium is removed, and cells are washed twice with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA. Cells are then pre-incubated in KRBB for 1 hour at 37°C.

-

Stimulation: The pre-incubation buffer is replaced with KRBB containing various concentrations of AR231453 (e.g., 0-10 µM) with or without glucose (e.g., 0 mM, 10 mM).

-

Incubation: Cells are incubated for 2 hours at 37°C.

-

Supernatant Collection: The supernatant is collected and centrifuged to remove any cellular debris.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. Dose-response curves are generated to calculate EC50 values.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on in vivo studies assessing the glucoregulatory effects of AR231453.

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

-

Drug Administration: AR231453 (e.g., 10 mg/kg) or vehicle is administered by oral gavage.

-

Glucose Challenge: 30 minutes after drug administration, a baseline blood sample is collected from the tail vein. Immediately after, mice are given an oral glucose load (e.g., 2-3 g/kg).

-

Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plasma Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated by centrifugation for subsequent measurement of insulin and GLP-1 levels by ELISA.

-

Data Analysis: The area under the curve (AUC) for glucose excursion is calculated to assess improvements in glucose tolerance.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating GPR119 agonists.

Discussion and Future Directions

AR231453 has been instrumental as a tool compound in elucidating the role of GPR119 in glucose homeostasis and incretin secretion. The data consistently demonstrate its ability to stimulate GLP-1 release from intestinal L-cells through a Gαs-cAMP-mediated pathway. An interesting finding is that GPR119-mediated GLP-1 secretion appears to be glucose-independent in vitro, which contrasts with the glucose-dependent nature of GPR119-mediated insulin secretion from pancreatic β-cells. This suggests different downstream coupling mechanisms or cellular environments in these two cell types.

While the preclinical data for GPR119 agonists like AR231453 were promising, the translation to clinical efficacy in humans has been challenging, with many candidates showing only modest effects on glycemic control in clinical trials. This discrepancy may be due to species differences in GPR119 pharmacology or the complexity of human metabolic regulation.

Future research in this area could focus on:

-

Investigating the detailed molecular interactions between AR231453 and the GPR119 receptor to guide the design of next-generation agonists with improved properties.

-

Exploring the potential for biased agonism at the GPR119 receptor to selectively activate pathways leading to GLP-1 release without other effects.

-

Further delineating the downstream effectors of cAMP in L-cells to identify novel targets for modulating GLP-1 secretion.

Conclusion

AR231453 is a valuable pharmacological tool that has significantly advanced our understanding of the GPR119-mediated GLP-1 release pathway. This technical guide provides a consolidated resource of its mechanism of action, quantitative data, and relevant experimental protocols to support ongoing research and development efforts targeting the GPR119/incretin axis for the treatment of type 2 diabetes and other metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]

- 3. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Downstream Signaling Targets of AR231453

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR231453 is a potent, selective, and orally active agonist for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a significant target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119 by agonists like AR231453 stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion.[3] This document provides a comprehensive overview of the downstream signaling pathways modulated by AR231453, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

AR231453 binds to and activates GPR119, a Gαs-coupled receptor. This activation triggers a canonical downstream signaling cascade initiated by the adenylyl cyclase-mediated conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the primary event that leads to the diverse physiological effects of AR231453. Cryo-electron microscopy studies have revealed the structural basis for the interaction between AR231453 and the GPR119-Gs signaling complex.

Primary Downstream Signaling Pathways

The elevation of intracellular cAMP by AR231453 activates two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway. These pathways orchestrate the primary effects of AR231453 on insulin and GLP-1 secretion.

1. cAMP-PKA Signaling Pathway:

-

Activation: Increased cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits.

-

Downstream Effects in Pancreatic β-cells:

-

Enhanced Insulin Granule Exocytosis: Active PKA phosphorylates multiple protein targets involved in the machinery of insulin granule release.

-

Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the transcription of genes involved in insulin synthesis and β-cell survival.

-

2. cAMP-EPAC Signaling Pathway:

-

Activation: EPAC proteins are guanine nucleotide exchange factors that are directly activated by cAMP.

-

Downstream Effects in Pancreatic β-cells and Intestinal L-cells:

-

Insulin and GLP-1 Secretion: EPAC activation modulates ion channel activity and intracellular calcium levels, contributing to the glucose-dependent secretion of insulin from β-cells and GLP-1 from L-cells.

-

3. PI3K/AKT/mTOR Pathway Interaction:

-

While not a direct target, the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, can be indirectly influenced by GPR119 activation. The signaling crosstalk may occur through PKA-mediated or EPAC-mediated mechanisms, contributing to the observed effects on β-cell replication.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on AR231453.

Table 1: In Vitro Potency and Efficacy of AR231453

| Parameter | Cell Line / System | Value | Reference |

| EC₅₀ (cAMP Accumulation) | Cells transfected with human GPR119 | 4.7 nM | |

| EC₅₀ (Insulin Release) | HIT-T15 cells | 3.5 nM | |

| EC₅₀ (GPR119 Agonist Activity) | Not specified | 0.68 nM | |

| EC₅₀ (Calcium Response) | Cells overexpressing Gα16 | 272.7 nM |

Table 2: In Vivo Effects of AR231453 in Animal Models

| Animal Model | Dosage | Administration | Key Findings | Reference |

| Mice | 20 mg/kg | Oral | Markedly improved oral glucose tolerance. | |

| Diabetic Mice (Islet Transplant) | Not specified | Not specified | - Time to normoglycemia reduced from 16 ± 6 days to 8 ± 3 days.- Increased β-cell replication (21.5% ± 6.9% vs. 5.6% ± 3.7% in controls).- Significantly higher plasma active GLP-1 levels. | |

| Fasted C57BL/6 Mice | 20 mg/kg | Oral | Increased blood insulin levels in a glucose-dependent manner. |

Experimental Protocols

1. cAMP Accumulation Assay

-

Objective: To quantify the increase in intracellular cAMP levels following GPR119 activation by AR231453.

-

Methodology:

-

Cells expressing GPR119 (e.g., HEK293/GPR119) are seeded in multi-well plates.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of AR231453 for a defined period.

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP concentrations are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

2. Insulin Release Assay (In Vitro)

-

Objective: To measure the effect of AR231453 on glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.

-

Methodology:

-

β-cell lines (e.g., HIT-T15, MIN6) or isolated rodent islets are cultured.

-

The cells/islets are washed and pre-incubated in a low-glucose buffer.

-

They are then incubated with low or high concentrations of glucose in the presence or absence of AR231453 for a specified time (e.g., 2 hours).

-

The supernatant is collected, and the concentration of secreted insulin is determined by ELISA or radioimmunoassay (RIA).

-

3. Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the in vivo effect of AR231453 on glucose homeostasis.

-

Methodology:

-

Animals (e.g., mice) are fasted overnight.

-

A baseline blood glucose measurement is taken.

-

AR231453 or a vehicle control is administered orally.

-

After a set period (e.g., 30 minutes), a glucose bolus is administered orally.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.

-

The area under the curve (AUC) for blood glucose is calculated to determine the effect on glucose tolerance.

-

Visualizations of Signaling Pathways and Workflows

Caption: AR231453 activates GPR119, leading to cAMP production and downstream signaling.

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) to assess in vivo efficacy.

Conclusion

AR231453 is a potent GPR119 agonist that primarily signals through the Gαs-cAMP pathway. Its downstream effects, including enhanced glucose-dependent insulin secretion, increased GLP-1 release, and stimulation of β-cell replication, are mediated by the activation of PKA and EPAC. These well-documented signaling targets and physiological outcomes underscore the therapeutic potential of GPR119 agonists in the management of type 2 diabetes. Further research into the long-term effects and potential for biased agonism may reveal additional complexities and opportunities for drug development.

References

- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

AR231453: A Comprehensive Technical Guide to its Selectivity for the GPR119 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR231453 is a potent, orally available, and highly selective small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a compelling therapeutic target for type 2 diabetes and obesity.[3][4] Activation of GPR119 leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] This document provides an in-depth technical overview of the selectivity of AR231453 for the GPR119 receptor, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Quantitative Selectivity and Potency Data

AR231453 demonstrates exceptional potency and selectivity for the GPR119 receptor. The following tables summarize the key quantitative metrics from various in vitro studies.

Table 1: In Vitro Potency of AR231453 on GPR119

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | - | EC50 | 4.7 nM | |

| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | |

| Reporter Gene Assay | HEK293-hGPR119 | EC50 | 1.05 ± 0.11 nM | |

| GLP-1 Release | GLUTag cells | EC50 | 56 nM | |

| Binding Affinity | - | Ki | 5.5 nM |

Table 2: Selectivity Profile of AR231453

| Target Class | Number of Targets Tested | Activity | Reference |

| GPCRs | > 230 | Inactive | |

| Pancreatic Islet Receptors | All known | Inactive |

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like AR231453 initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger then activates downstream effectors to modulate cellular responses, such as insulin and GLP-1 secretion.

Experimental Protocols

The high selectivity and potency of AR231453 have been determined through a series of well-established in vitro assays. Below are detailed methodologies for these key experiments.

cAMP Accumulation Assay

This assay directly measures the functional consequence of GPR119 activation by quantifying the increase in intracellular cAMP.

Methodology:

-

Cell Culture: Cells endogenously expressing GPR119 (e.g., GLUTag cells) or cells stably transfected with human GPR119 (e.g., HEK293-hGPR119) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 384-well plates and incubated.

-

Compound Addition: Serial dilutions of AR231453 or control compounds are added to the wells. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Incubation: The plates are incubated at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Detection: The reaction is stopped, and the amount of intracellular cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.

Insulin and GLP-1 Secretion Assays

These assays assess the physiological effect of GPR119 activation in relevant cell types.

Methodology for Insulin Secretion (e.g., using MIN6 cells):

-

Cell Culture: MIN6 insulin-secreting cells are plated in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion level.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.8 mM) glucose, along with varying concentrations of AR231453.

-

Incubation: Cells are incubated for 1 hour at 37°C.

-

Sample Collection: The supernatant is collected to measure the amount of secreted insulin.

-

Quantification: Insulin levels are determined using an ELISA kit.

Methodology for GLP-1 Secretion (e.g., using GLUTag cells): The protocol is similar to the insulin secretion assay, but with GLUTag cells, and GLP-1 levels in the supernatant are quantified using a specific GLP-1 ELISA kit.

Selectivity Screening Workflow

To establish the high selectivity of AR231453, it was tested against a broad panel of other GPCRs.

Conclusion

The data presented in this technical guide unequivocally demonstrate that AR231453 is a highly potent and selective agonist of the GPR119 receptor. Its ability to stimulate cAMP production, leading to enhanced glucose-dependent insulin and GLP-1 secretion, combined with its lack of activity at a wide range of other GPCRs, underscores its value as a research tool and its potential as a therapeutic agent for metabolic disorders. The detailed experimental protocols provided herein offer a foundation for the continued investigation of GPR119 pharmacology and the development of novel GPR119-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The GPR119 Agonist AR231453: A Technical Guide to its Effects on Pancreatic Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR231453 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal L-cells.[1][3] Activation of GPR119 by AR231453 enhances glucose-dependent insulin secretion, stimulates beta-cell replication, and promotes the release of glucagon-like peptide-1 (GLP-1), collectively contributing to improved glycemic control.[1] This technical guide provides an in-depth overview of the effects of AR231453 on pancreatic beta-cell function, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

AR231453 exerts its effects on pancreatic beta-cells primarily through the activation of GPR119, a Gαs-coupled receptor. The binding of AR231453 to GPR119 initiates a signaling cascade that plays a crucial role in regulating insulin secretion and beta-cell health.

Signaling Pathway

Upon activation by AR231453, GPR119 couples to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC). Both PKA and EPAC contribute to the potentiation of glucose-stimulated insulin secretion (GSIS). This signaling pathway is analogous to that of the incretin hormone GLP-1.

Quantitative Data on the Effects of AR231453

The following tables summarize the key quantitative findings from various studies investigating the effects of AR231453 on pancreatic beta-cell function.

Table 1: Effect of AR231453 on Beta-Cell Replication

| Parameter | Vehicle-Treated | AR231453-Treated (10 mg/kg/d) | P-value | Reference |

| % of Insulin(+) and BrdU(+) β-cells | 5.6% ± 3.7% | 21.5% ± 6.9% | < .01 | |

| Days to achieve normoglycemia | 16 ± 6 days | 8 ± 3 days | < .01 |

Table 2: In Vitro Effects of AR231453 on Insulin Secretion

| Cell/Islet Type | Glucose Concentration | AR231453 Concentration | Effect on Insulin Release | Reference |

| HIT-T15 cells | Not specified | EC50 of 3.5 nM | Significantly enhanced | |

| Rat islets | 5 mM | 300 nM | No effect | |

| Rat islets | 15 mM | 300 nM | Enhanced, similar to GLP-1 | |

| Mouse islets | 8-17 mM | Not specified | Stimulated |

Table 3: In Vivo Effects of AR231453 on Glycemic Control

| Animal Model | AR231453 Dose | Outcome | Reference |

| Wild-type mice | 20 mg/kg (oral) | Improved oral glucose tolerance | |

| GPR119-deficient mice | 20 mg/kg (oral) | No effect on glucose tolerance | |

| Diabetic KK/Ay mice | Not specified | Highly responsive |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of AR231453.

Islet Isolation from Mouse Pancreas

A common procedure for isolating pancreatic islets for in vitro studies involves collagenase digestion followed by purification.

Protocol Steps:

-

Pancreas Perfusion: The mouse pancreas is perfused in situ with a collagenase solution to initiate enzymatic digestion of the exocrine tissue.

-

Digestion: The distended pancreas is excised and incubated in a water bath at 37°C to allow for complete digestion.

-

Purification: The digested tissue is then subjected to density gradient centrifugation to separate the islets from the acinar and other cellular debris.

-

Hand-picking: Islets are hand-picked under a stereomicroscope to ensure high purity.

-

Culture: Isolated islets are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics, before being used in subsequent experiments.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the direct effect of AR231453 on insulin secretion from isolated islets.

Protocol Steps:

-

Islet Preparation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period.

-

Stimulation: Islets are then transferred to a buffer containing either a low or a high glucose concentration (e.g., 16.7 mM) in the presence or absence of AR231453 at the desired concentration.

-

Sample Collection: After a specific incubation time (e.g., 60 minutes), the supernatant is collected to measure the amount of secreted insulin.

-

Insulin Measurement: Insulin levels in the supernatant are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets used.

Beta-Cell Replication Assay

This assay is used to determine the proliferative effect of AR231453 on beta-cells.

Protocol Steps:

-

BrdU Labeling: Mice are treated with AR231453 and are also administered bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of replicating cells.

-

Tissue Preparation: After the treatment period, the pancreas or transplanted islet grafts are harvested, fixed, and embedded in paraffin.

-

Immunofluorescence Staining: Pancreatic sections are co-stained with antibodies against insulin (to identify beta-cells) and BrdU (to identify proliferating cells).

-

Microscopy and Quantification: The stained sections are visualized using a confocal microscope, and the percentage of insulin-positive cells that are also BrdU-positive is quantified to determine the rate of beta-cell replication.

Discussion and Future Directions

AR231453 has demonstrated significant potential as a therapeutic agent for type 2 diabetes by targeting GPR119 to enhance pancreatic beta-cell function. Its ability to stimulate glucose-dependent insulin secretion minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic drugs. Furthermore, its positive impact on beta-cell replication suggests a potential for disease-modifying effects by preserving or even expanding beta-cell mass.

The mechanism of AR231453 also involves an indirect effect through the stimulation of GLP-1 release from intestinal L-cells, which in turn acts on beta-cell GLP-1 receptors to further potentiate insulin secretion. This dual action on both beta-cells and L-cells makes GPR119 agonists like AR231453 particularly attractive.

Future research should continue to explore the long-term effects of GPR119 agonism on beta-cell survival and function. Further elucidation of the downstream signaling pathways activated by AR231453 could also identify new targets for therapeutic intervention. The development of orally active GPR119 agonists holds significant promise for novel, glucose-dependent antihyperglycemic therapies.

References

- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

AR 231453 and the cAMP Accumulation Assay: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AR 231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[2][4] Its activation has been shown to enhance glucose-dependent insulin release and promote the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1). The signaling cascade initiated by GPR119 activation centrally involves the production of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the cAMP accumulation assay is a cornerstone for characterizing the pharmacological activity of GPR119 agonists like this compound. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the assessment of this compound activity using cAMP accumulation assays.

Mechanism of Action: this compound and GPR119 Signaling

GPR119 is a Class A GPCR that couples to the stimulatory G protein (Gs). Upon binding of an agonist such as this compound, GPR119 undergoes a conformational change, leading to the activation of the Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to mediate the physiological responses. In pancreatic β-cells, this cascade ultimately leads to an increase in glucose-stimulated insulin secretion.

Quantitative Data Presentation

The potency of this compound in stimulating cAMP accumulation is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes quantitative data for this compound from various studies.

| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference |

| This compound | cAMP Accumulation | Not Specified | 4.7 | Similar to forskolin | |

| This compound | cAMP Accumulation | HIT-T15 cells | Not specified, but significant increase | Not specified | |

| This compound | cAMP Accumulation | Rodent Islets | Not specified, but significant increase | Not specified | |

| This compound | HTRF cAMP Assay | HEK293 expressing GPR119 | Potent agonist | Not specified | |

| This compound | Reporter Gene Assay | HEK293-hGPR119 | 1.05 ± 0.11 | Not specified |

Experimental Protocols

The following section details a generalized yet comprehensive protocol for a cell-based cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF), a common and robust method for this application. This protocol can be adapted for the characterization of this compound.

Detailed Methodology: HTRF cAMP Assay

This protocol provides a general guideline and should be optimized for the specific cell line and HTRF assay kit being used.

Materials:

-

HEK293 cells stably expressing human GPR119 (or another suitable cell line, e.g., HIT-T15).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.

-

This compound and a reference agonist.

-

cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate conjugate, and lysis buffer).

-

White, low-volume 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: a. Culture HEK293-hGPR119 cells in the appropriate cell culture medium. b. The day before the assay, harvest the cells and seed them into a 384-well plate at a predetermined optimal density. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

-

Agonist Preparation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). A typical concentration range for a dose-response curve would be from 1 pM to 10 µM.

-

Cell Treatment: a. Carefully remove the culture medium from the cell plate. b. Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer only as a negative control. c. Incubate the plate at room temperature for 30 minutes.

-

Cell Lysis and HTRF Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer. b. Add the cAMP-d2 solution to each well. c. Add the anti-cAMP cryptate solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Plate Reading: a. Read the plate on an HTRF-compatible plate reader, with excitation at approximately 320-340 nm and emission at 620 nm and 665 nm.

-

Data Analysis: a. Calculate the ratio of the emission at 665 nm to the emission at 620 nm. b. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. c. Generate a dose-response curve by plotting the HTRF signal against the logarithm of the this compound concentration. d. Determine the EC50 value from the dose-response curve using a suitable software package.

Conclusion

The cAMP accumulation assay is an indispensable tool for the pharmacological characterization of GPR119 agonists like this compound. Its ability to directly measure the downstream consequence of receptor activation provides a robust and quantitative method for determining compound potency and efficacy. The detailed protocol and understanding of the underlying signaling pathway provided in this guide are intended to equip researchers with the necessary knowledge to confidently employ this assay in their drug discovery and development efforts targeting GPR119. The high potency and selectivity of this compound, as demonstrated through cAMP assays, underscore its potential as a valuable research tool and a lead compound for the development of novel anti-diabetic therapies.

References

Methodological & Application

Application Notes and Protocols: Hypothetical Compound XYZ in a Xenograft Mouse Model

As a large language model, I am unable to find any publicly available scientific literature, clinical trial data, or patent information for a compound designated "AR 231453". This identifier does not appear in established chemical or biomedical databases.

Therefore, the creation of a detailed in vivo mouse model protocol for "this compound" is not possible at this time. The requested application notes and protocols, including quantitative data tables, detailed methodologies, and signaling pathway diagrams, cannot be generated without foundational information on the compound's mechanism of action, pharmacology, and toxicology.

It is possible that "this compound" represents an internal research code for a novel agent that has not yet been disclosed in public forums, or that the identifier provided may contain a typographical error.

For the purposes of fulfilling the structural requirements of the user's request, a template for a hypothetical compound's in vivo mouse model protocol is provided below. This template can be adapted once a valid and publicly documented compound is identified.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of the hypothetical anti-cancer agent, Compound XYZ, in a subcutaneous xenograft mouse model. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

1. Data Presentation

Table 1: Dosing Regimen for Compound XYZ in Xenograft Mice

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |

| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily | 21 Days |

| 2 | Compound XYZ | 10 | Intraperitoneal (IP) | Daily | 21 Days |

| 3 | Compound XYZ | 25 | Intraperitoneal (IP) | Daily | 21 Days |

| 4 | Positive Control | 5 | Intravenous (IV) | Twice a week | 21 Days |

Table 2: Pharmacokinetic Parameters of Compound XYZ in Mice

| Parameter | Value | Units |

| Cmax | 1500 | ng/mL |

| Tmax | 1 | hour |

| AUC(0-t) | 4500 | ng·h/mL |

| Half-life (t1/2) | 4 | hours |

| Bioavailability (F%) | 30 | % |

2. Experimental Protocols

2.1. Cell Culture and Xenograft Tumor Implantation

-

Human cancer cell line (e.g., A549) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are harvested during the logarithmic growth phase.

-

A suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.

-

The cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.

-

Tumors are allowed to grow until they reach an average volume of 100-150 mm³.

2.2. Treatment Administration

-

Mice are randomized into treatment groups as detailed in Table 1.

-

Compound XYZ is formulated in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

-

Treatments are administered for the duration specified in Table 1.

-

Animal body weight and tumor volume are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

2.3. Pharmacokinetic Analysis

-

A separate cohort of mice is administered a single dose of Compound XYZ.

-

Blood samples are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding.

-

Plasma is isolated by centrifugation.

-

The concentration of Compound XYZ in plasma is determined using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters are calculated using appropriate software.

3. Visualization

Diagram 1: Experimental Workflow

Caption: Workflow for the xenograft mouse model experiment.

Diagram 2: Hypothetical Signaling Pathway of Compound XYZ

Caption: Inhibition of a proliferation pathway by Compound XYZ.

Application Notes and Protocols for Oral Gavage Administration of a Tyrosine Kinase Inhibitor in Mice

Disclaimer: Initial searches for the compound "AR 231453" did not yield any publicly available data. Therefore, this document has been created using the well-characterized, multi-targeted tyrosine kinase inhibitor Sunitinib as a representative example. Researchers should substitute the specific parameters for their compound of interest while using the protocols and data structure herein as a guide.

Introduction to Sunitinib

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic cancer progression.[1][2] Key targets include Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) and Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[2][3] By blocking the signaling of these receptors, Sunitinib effectively curtails tumor vascularization and cell proliferation. Additionally, Sunitinib inhibits other RTKs such as KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and RET. This broad-spectrum activity has led to its approval for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).

Quantitative Data: Preclinical Dosages in Mice

The following table summarizes common oral gavage dosages for Sunitinib used in various preclinical mouse models. The selection of an appropriate dose depends on the tumor model, mouse strain, and experimental endpoint.

| Dosage (mg/kg/day) | Mouse Model | Vehicle | Key Findings | Reference |

| 10, 20, 40 mg/kg | Renal Cancer (RXF393) Xenograft | 0.5% Methocel in saline | 40 mg/kg inhibited tumor growth. 10 and 20 mg/kg prevented cancer-induced cachexia even without inhibiting tumor growth. | |

| 20, 30, 40 mg/kg | Neuroblastoma Xenograft | Dextrose-water | 20 mg/kg showed significant tumor growth reduction, with no significant additional benefit observed at 30 or 40 mg/kg. | |

| 40 mg/kg | Ovarian Cancer (SKOV3 luc) Xenograft | Phosphate-Buffered Saline (PBS) | Significantly reduced peritoneal metastatic spread and overall tumor burden. | |

| 40 mg/kg | Lung Cancer (Kras/Lkb1) GEMM | Vehicle (unspecified) | Reduced tumor size, blocked tumor progression, and prolonged median survival. | |

| 60 mg/kg | Plexiform Neurofibroma (Krox20;Nf1) GEMM | Phosphate-Buffered Saline (PBS) | Reduced the mean number and volume of tumors over a 12-week treatment period. | |

| 30, 60, 120 mg/kg | Metastasis Model (4T1-luc) | 0.5% CMC, 1.8% NaCl, 0.4% Tween-80, 0.9% Benzyl Alcohol in water | Doses of 20-60 mg/kg are typically sufficient to suppress tumor growth. Higher doses (120 mg/kg) were investigated for effects on metastatic seeding. |

Sunitinib Signaling Pathway Inhibition

Sunitinib exerts its anti-tumor effects by blocking ATP binding to the intracellular domain of multiple RTKs, thereby inhibiting downstream signaling cascades crucial for cell proliferation and angiogenesis.

Experimental Protocol: Oral Gavage Administration in Mice

This protocol provides a standardized procedure for the daily oral administration of Sunitinib to mice.

4.1 Materials

-

Sunitinib malate powder

-

Vehicle solution (e.g., 0.5% w/v Carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v Benzyl alcohol in sterile water, pH 6.0)

-

Sterile water or saline

-

Microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Animal scale

-

20-gauge stainless steel feeding needles with a ball tip (1.5 inches length for adult mice)

-

1 mL syringes

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

4.2 Preparation of Sunitinib Suspension (Example for 40 mg/kg dose)

-

Calculate Total Volume: Determine the total volume of suspension needed for the study cohort per day. Assume a standard administration volume of 10 mL/kg. For a 25g mouse, this is 0.25 mL.

-

Calculate Required Drug Mass:

-

Target dose: 40 mg/kg

-

Dosing volume: 10 mL/kg

-

Required concentration: (40 mg/kg) / (10 mL/kg) = 4 mg/mL

-

For 10 mL of total suspension, weigh out 40 mg of Sunitinib malate.

-

-

Suspension Preparation:

-

Weigh the required amount of Sunitinib malate powder and place it in a sterile conical tube.

-

Add the appropriate volume of the chosen vehicle.

-

Vortex thoroughly for 5-10 minutes to create a uniform suspension.

-

Prepare this suspension fresh weekly and store it at 4°C, protected from light. Before each day's use, vortex the stock suspension again to ensure uniformity.

-

4.3 Animal Handling and Dosing Procedure

-

Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week prior to the start of the experiment.

-

Daily Weight Measurement: Weigh each mouse daily before dosing to calculate the precise volume of suspension to be administered.

-

Volume (mL) = (Mouse Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL)

-

Example: (0.025 kg) x (40 mg/kg) / (4 mg/mL) = 0.25 mL

-

-

Syringe Preparation: Draw the calculated volume into a 1 mL syringe. Ensure the suspension is well-mixed immediately before drawing it up. Attach the gavage needle securely. Remove any air bubbles.

-

Animal Restraint:

-

Grasp the mouse firmly by the loose skin over the neck and back to immobilize its head. The mouse's body should be supported, and its head and spine should form a straight line.

-

-

Gavage Needle Insertion:

-

With the mouse's head tilted slightly upward, gently insert the ball-tipped gavage needle into the mouth, just off-center.

-

Advance the needle along the roof of the mouth and over the back of the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal struggles excessively, withdraw immediately and reposition.

-

The needle is correctly placed when it has been inserted to the appropriate depth (typically when the tip is near the last rib).

-

-

Substance Administration:

-

Once the needle is correctly positioned, depress the syringe plunger slowly and steadily to deliver the suspension.

-

Pause briefly, then withdraw the needle smoothly in a single motion.

-

-

Post-Dosing Monitoring:

-

Return the mouse to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing or leakage of the compound from the mouth or nose.

-

Continue to monitor animals daily for changes in weight, behavior, and overall health.

-

References

Application Notes and Protocols for AR 231453 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of AR 231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist, in cell culture experiments. Detailed protocols for key assays and data presentation are included to facilitate research into its therapeutic potential, particularly in the context of type 2 diabetes and metabolic disorders.

Introduction to this compound

This compound is a small molecule agonist of GPR119, a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[3] Due to its dual mechanism of enhancing insulin release and incretin secretion, this compound is a valuable tool for studying GPR119 signaling and its role in glucose homeostasis.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various cell-based assays. These values are essential for determining appropriate experimental concentrations.

| Cell Line | Assay | Parameter | Value (nM) |

| HIT-T15 | Insulin Release | EC50 | 3.5 |

| Not Specified | cAMP Accumulation | EC50 | 4.7 |

| HEK293/GPR119 | cAMP Accumulation | EC50 | 1.121 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a stock solution, dissolve this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 5.06 mg of this compound (Molecular Weight: 505.52 g/mol ) in 1 mL of DMSO.

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO for all experiments.

Cell Culture and Treatment

Materials:

-

Appropriate cell line (e.g., HIT-T15 for insulin secretion, HEK293 expressing GPR119 for cAMP assays)

-

Complete cell culture medium

-

Cell culture flasks or plates

-

This compound stock solution

-

Vehicle (DMSO)

Procedure:

-

Culture the cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for cAMP or insulin secretion assays) at a density optimized for your specific cell line and assay.

-

Allow the cells to adhere and grow for 24-48 hours or until they reach the desired confluency.

-

Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium or assay buffer.

-

Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period, which may vary depending on the specific assay (e.g., 30 minutes for cAMP assays, 1-2 hours for insulin secretion assays).

cAMP Accumulation Assay

This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

-

Cells treated with this compound or vehicle

-

cAMP assay kit (e.g., HTRF cAMP kit)

-

Lysis buffer (provided with the kit)

-

Plate reader compatible with the chosen assay format

Procedure:

-

Following treatment with this compound, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Add the detection reagents from the kit to the cell lysate. These reagents typically include a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Incubate the plate at room temperature for the time specified in the kit protocol to allow for the competitive binding reaction to reach equilibrium.

-

Measure the signal using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP provided in the kit.

-

Calculate the concentration of cAMP in your samples by interpolating from the standard curve. Data can be normalized to the vehicle control and plotted against the logarithm of the agonist concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure insulin secretion from pancreatic β-cells in response to glucose and this compound.

Materials:

-

Pancreatic β-cell line (e.g., HIT-T15, MIN6) or isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

-

KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)

-

This compound working solutions in KRB buffer

-

Insulin ELISA kit

Procedure:

-

Seed the cells in a 24- or 48-well plate and culture until they reach the appropriate confluency.

-

Wash the cells twice with a pre-warmed KRB buffer containing low glucose.

-

Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

-

Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose, high glucose, or high glucose with different concentrations of this compound. Include a vehicle control in the high-glucose condition.

-

Incubate the plate at 37°C for 1-2 hours.

-

After incubation, collect the supernatant, which contains the secreted insulin.

-

Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.

-

Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

-

The results can be expressed as the amount of insulin secreted, often normalized to the total protein content or DNA content of the cells in each well.

Visualizations

GPR119 Signaling Pathway

Caption: GPR119 signaling cascade initiated by this compound.

Experimental Workflow for this compound

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for AR 231453-Induced GLP-1 Release in GLUTag Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR 231453 is a potent and specific agonist for the G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 in L-cells, such as the murine-derived GLUTag cell line, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone for glycemic control.[4][5] GLP-1 enhances glucose-dependent insulin secretion, making GPR119 agonists like this compound a subject of interest for the treatment of type 2 diabetes and obesity.

These application notes provide detailed protocols for utilizing this compound to induce GLP-1 release in GLUTag cells, a widely used in vitro model for studying L-cell function. The document includes experimental workflows, signaling pathway diagrams, and a summary of quantitative data to facilitate research and development in this area.

Data Presentation

Table 1: Dose-Dependent GLP-1 Release from GLUTag Cells Induced by this compound

| Glucose Concentration | This compound EC50 | Reference |

| 15 mM | 56 nM | |

| 10 mM | 17 nM (95% CI: 5 nM–51 nM) | |

| 0 mM (Glucose-free) | 78 nM (95% CI: 23 nM–268 nM) |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal GLP-1 release. CI (Confidence Interval)

Table 2: Effect of Various Compounds on GLP-1 Release in GLUTag Cells

| Compound(s) | Concentration(s) | Incubation Time | Glucose Concentration | Observed Effect on GLP-1 Release | Reference |

| This compound | 0 - 3 µM | Not specified | 0 mM and 10 mM | Dose-dependent increase | |

| Nitrendipine | 0.03, 0.3, and 3 µM | Not specified | 0 mM (in the presence of 3 µM this compound) | Dose-dependent reduction | |

| Forskolin/IBMX | 10 µM each | 2 hours | 10 mM | ~4-fold stimulation | |

| GIP | Various | 2 hours | 10 mM | Dose-dependent increase (EC50 ≈ 7 nM) | |

| PACAP | Various | 2 hours | 10 mM | Dose-dependent increase (EC50 ≈ 1 nM) |

Signaling Pathway

The primary mechanism by which this compound stimulates GLP-1 secretion in GLUTag cells is through the activation of the GPR119 receptor. This receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then trigger the downstream pathways leading to the exocytosis of GLP-1-containing granules. This signaling cascade has been shown to be largely independent of extracellular glucose concentrations.

This compound signaling pathway in GLUTag cells.

Experimental Protocols

Protocol 1: Culturing GLUTag Cells

-

Cell Line: Murine GLUTag cells, an enteroendocrine L-cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics (e.g., penicillin/streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use standard trypsinization procedures for detachment.

Protocol 2: this compound-Stimulated GLP-1 Release Assay

This protocol is designed to measure the amount of GLP-1 secreted from GLUTag cells in response to this compound stimulation.

-

Cell Seeding: Seed GLUTag cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

-

Starvation/Pre-incubation:

-

On the day of the experiment, gently wash the cells twice with a HEPES-based buffer (e.g., 20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

-

Aspirate the wash buffer and add 500 µL of the same buffer to each well.

-

Incubate the plates for 30-60 minutes at 37°C to establish basal secretion levels.

-

-

Stimulation:

-

Prepare stock solutions of this compound in a suitable solvent such as DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

-

Prepare stimulation buffers containing various concentrations of this compound (e.g., from 1 nM to 10 µM) in the HEPES buffer. Include a vehicle control (0.1% DMSO). If investigating glucose dependency, prepare parallel sets of stimulation buffers with and without glucose (e.g., 10 mM).

-

After the pre-incubation period, carefully aspirate the buffer from the wells.

-

Add 500 µL of the prepared stimulation buffers to the respective wells.

-

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Supernatant Collection:

-

Following incubation, carefully collect the supernatant from each well into microcentrifuge tubes.

-

Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.

-